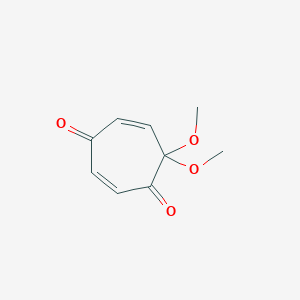
Benzene.phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It consists of a benzene ring bonded to a hydroxyl group. Phenol is a white crystalline solid that is volatile and mildly acidic, requiring careful handling due to its potential to cause chemical burns .
Métodos De Preparación
Phenol can be synthesized through various methods:
From Haloarenes: Chlorobenzene is fused with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide, which is then acidified to yield phenol.
From Benzene Sulphonic Acid: Benzene sulphonic acid is treated with molten sodium hydroxide to form sodium phenoxide, which is then acidified to produce phenol.
From Diazonium Salts: Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are hydrolyzed to phenols.
Análisis De Reacciones Químicas
Phenol undergoes various chemical reactions:
Oxidation: Phenol can be oxidized to quinones, such as benzoquinone, using oxidizing agents like potassium dichromate.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: Phenol undergoes halogenation, nitration, sulfonation, and Friedel-Crafts reactions due to the activating effect of the hydroxyl group.
Acid-Base Reactions: Phenol reacts with bases to form phenoxide ions.
Aplicaciones Científicas De Investigación
Phenol has numerous applications in scientific research and industry:
Mecanismo De Acción
Phenol exerts its effects primarily through its ability to disrupt cell membranes and denature proteins. The hydroxyl group in phenol can form hydrogen bonds with proteins, leading to their denaturation and subsequent cell death . This mechanism is responsible for its antiseptic properties.
Comparación Con Compuestos Similares
Phenol is similar to other aromatic compounds with hydroxyl groups, such as:
Cresols: These are methylated derivatives of phenol and have similar antiseptic properties but are less toxic.
Resorcinol: Another dihydroxybenzene, used in the production of resins and adhesives.
Phenol is unique due to its balance of reactivity and stability, making it a versatile compound in various applications.
Propiedades
Número CAS |
100518-55-6 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
benzene;phenol |
InChI |
InChI=1S/C6H6O.C6H6/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-6H |
Clave InChI |
RRTCFFFUTAGOSG-UHFFFAOYSA-N |
SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)O |
SMILES canónico |
C1=CC=CC=C1.C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylidene-1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B3044787.png)


![Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-](/img/structure/B3044794.png)



![Hexanoic acid, 6-[(phenylsulfonyl)amino]-, methyl ester](/img/structure/B3044800.png)






